

Spectroscopic Characterization of Ethyl Thiazole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl thiazole-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl thiazole-2-carboxylate** ($C_6H_7NO_2S$), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed, generalized experimental protocols for data acquisition.

Compound Profile: Ethyl Thiazole-2-carboxylate

- IUPAC Name: Ethyl 1,3-thiazole-2-carboxylate
- Molecular Formula: $C_6H_7NO_2S$
- Molecular Weight: 157.19 g/mol
- Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **Ethyl thiazole-2-carboxylate**. Note: Experimental values may vary based on specific instrumentation and conditions. The NMR data is predicted based on structural analysis and comparison with related thiazole derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Ethyl Thiazole-2-carboxylate** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	Doublet	1H	Thiazole H-4
~7.80	Doublet	1H	Thiazole H-5
~4.50	Quartet	2H	-O-CH ₂ -CH ₃

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ^{13}C NMR Data for **Ethyl Thiazole-2-carboxylate** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Notes
~161.0	C=O (Ester)	Carbonyl carbon, typically deshielded.
~148.0	C-2 (Thiazole)	Carbon attached to both S and N, and the ester group.
~145.0	C-4 (Thiazole)	Thiazole ring carbon adjacent to sulfur.
~127.0	C-5 (Thiazole)	Thiazole ring carbon adjacent to nitrogen. ^[1]
~62.5	-O-CH ₂ -CH ₃	Methylene carbon of the ethyl ester.

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

2.2 Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Ethyl Thiazole-2-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3150-3050	Medium	C-H Stretch	Thiazole Ring (Aromatic C-H)[2]
2980-2850	Medium	C-H Stretch	Ethyl Group (Aliphatic C-H)
1735-1715	Strong	C=O Stretch	Ester Carbonyl[3]
1600-1500	Medium-Strong	C=N & C=C Stretch	Thiazole Ring Vibrations
1300-1150	Strong	C-O Stretch	Ester C-O

| ~750 | Medium-Strong | C-S Stretch | Thiazole Ring C-S |

2.3 Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Ethyl Thiazole-2-carboxylate**

Parameter	Value	Notes
Molecular Weight	157.19	Calculated from atomic weights.
Exact Mass	157.0197	C ₆ H ₇ NO ₂ S
Major Ion Peak (EI)	m/z 157	Molecular Ion [M] ⁺ •

| Key Fragment Ions (EI) | m/z 129, 112, 85 | Predicted fragments correspond to the loss of -C₂H₄ (ethylene), -OC₂H₅ (ethoxy radical), and the thiazole ring itself, respectively.[4][5] |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

3.1 NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **Ethyl thiazole-2-carboxylate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; if necessary, use a vortex mixer.[7]
- Instrument Setup:
 - Use a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[8]
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[8]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set an appropriate spectral width (e.g., 0-12 ppm).
 - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[8]
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a wider spectral width (e.g., 0-220 ppm).[10]
 - A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ^{13}C .[8]
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[10]

3.2 FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:

- Thoroughly grind 1-2 mg of the solid **Ethyl thiazole-2-carboxylate** sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[11][12] The mixture should be a fine, homogeneous powder.
- Transfer the powder into a pellet-forming die.[13][14]
- Pellet Formation:
 - Assemble the die and apply pressure (typically 8-10 tons) for several minutes using a hydraulic press.[13][15] A vacuum is often applied to the die to remove moisture.[12]
 - Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.[15]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum using an empty sample holder or a pure KBr pellet.[11]
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm^{-1}).

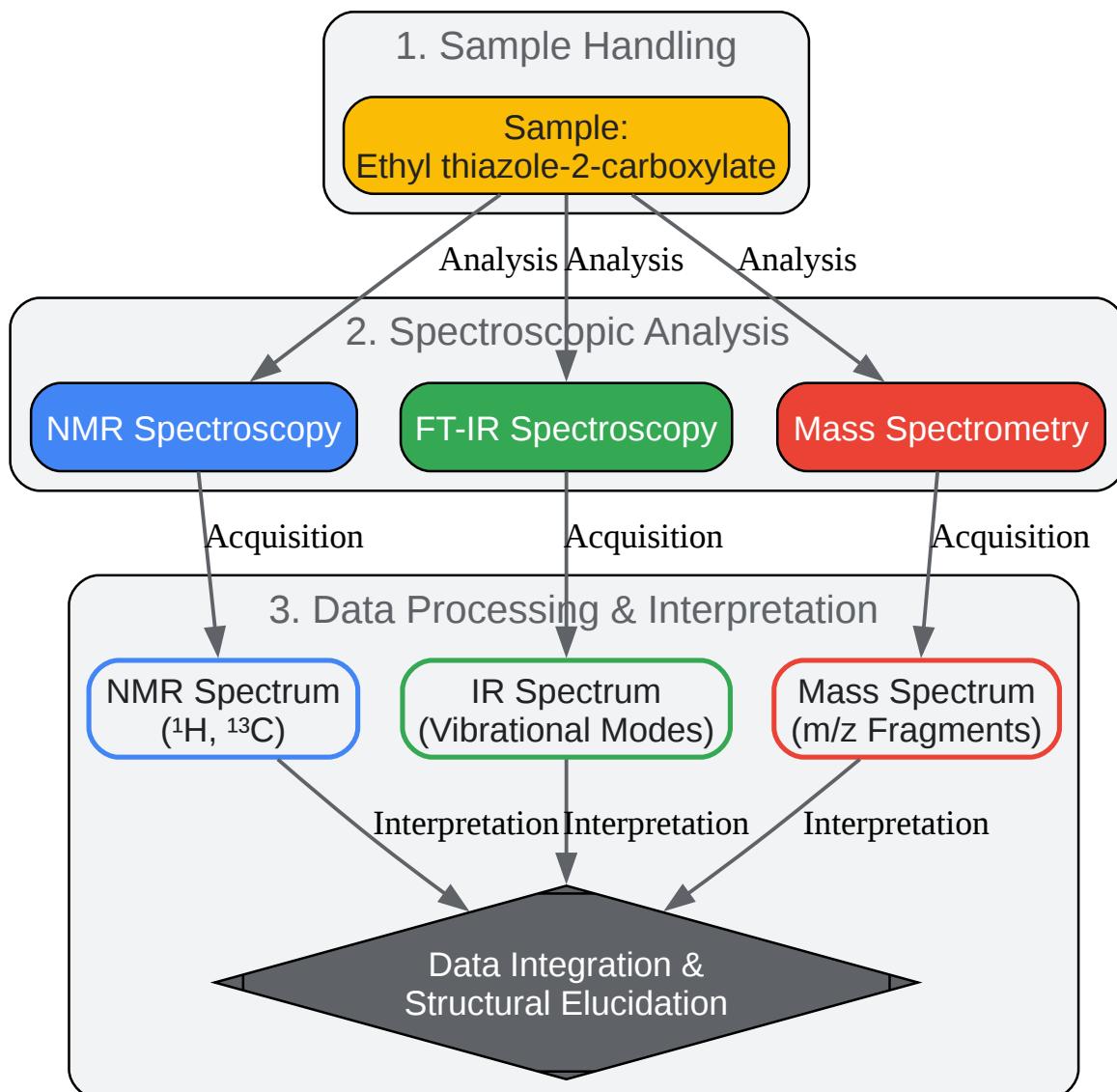
3.3 Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized by heating under high vacuum.[16][17]
- Ionization:
 - Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[18][19]
 - This process ejects an electron from the molecule, creating a positively charged radical molecular ion ($\text{M}^+\bullet$) and causing extensive, reproducible fragmentation.[18][19]

- Mass Analysis:
 - Accelerate the resulting ions (molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl thiazole-2-carboxylate**.



Workflow for Spectroscopic Characterization

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